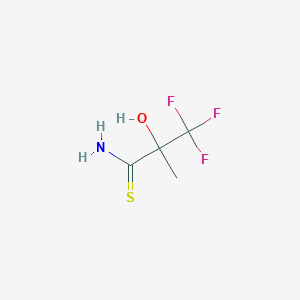

3,3,3-Trifluoro-2-hydroxy-2-methylpropanethioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,3,3-Trifluoro-2-hydroxy-2-methylpropanethioamide is a fluorinated organic compound with the molecular formula C4H6F3NOS. This compound is characterized by the presence of trifluoromethyl, hydroxy, and thioamide functional groups, which contribute to its unique chemical properties and reactivity.

Wirkmechanismus

Target of Action

The primary target of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanethioamide is a novel amidase (Bp-Ami) from Burkholderia phytofirmans ZJB-15079 . This amidase is capable of kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid .

Mode of Action

This compound interacts with its target, the amidase, in a cobalt-dependent manner . The enzyme activity of the amidase is significantly increased by 37.7-fold in the presence of 1 mM Co2+ .

Biochemical Pathways

The biochemical pathway affected by this compound involves the hydrolysis of C–N bonds of various amides to produce the corresponding carboxylic acids and ammonia . This process is catalyzed by amidases, which are part of the amidase signature (AS) family and nitrilase superfamily .

Result of Action

The molecular and cellular effects of this compound’s action involve the kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid . This process is facilitated by the amidase, which exhibits extreme thermostability .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of cobalt ions . The enzyme activity of the target amidase is significantly increased in the presence of 1 mM Co2+ . The amidase also exhibits extreme thermostability, with a half-life of 47.93 h at 80 °C , suggesting that the compound’s action, efficacy, and stability may be influenced by temperature.

Biochemische Analyse

Biochemical Properties

It has been found that a bacteria strain, Burkholderia phytofirmans ZJB-15079, has the ability to degrade 3,3,3-Trifluoro-2-hydroxy-2-methylpropanethioamide . The bacteria produce an amidase enzyme (Bp-Ami) that can break down this compound . This suggests that this compound may interact with certain enzymes and other biomolecules.

Molecular Mechanism

It is known that the amidase enzyme from Burkholderia phytofirmans ZJB-15079 can degrade this compound , suggesting that it may have binding interactions with this enzyme.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanethioamide typically involves the introduction of trifluoromethyl and thioamide groups into a suitable precursor. One common method involves the reaction of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid with thioamide reagents under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the thioamide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.

Analyse Chemischer Reaktionen

Types of Reactions

3,3,3-Trifluoro-2-hydroxy-2-methylpropanethioamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The thioamide group can be reduced to form amines or thiols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Nucleophiles: Halides, amines, and thiols.

Major Products

Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.

Reduction: Formation of trifluoromethyl amines or thiols.

Substitution: Formation of substituted trifluoromethyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 3,3,3-trifluoro-2-hydroxy-2-methylpropanethioamide is C4H6F3NOS. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, which is critical for its biological activity.

Inhibition of Pyruvate Dehydrogenase Kinase

One of the most significant applications of this compound is its role as an inhibitor of pyruvate dehydrogenase kinase (PDHK). PDHK is an important regulatory enzyme in the metabolic pathway that converts pyruvate into acetyl-CoA. Inhibition of this enzyme can enhance glucose oxidation and reduce lactate levels in tissues.

A study demonstrated that derivatives of this compound significantly inhibited PDHK activity. For instance, one derivative showed an IC50 value of 16 nM, indicating potent inhibitory effects on PDHK. This inhibition was associated with increased oxidation of lactate in human fibroblasts and enhanced activity of pyruvate dehydrogenase in various tissues in vivo .

Potential Anticancer Activity

Research has indicated that compounds derived from this compound may exhibit anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of several cancer cell lines. For example, a series of acylated derivatives demonstrated significant cytotoxicity against human tumor cells, suggesting their potential as therapeutic agents in cancer treatment .

Case Study 1: PDHK Inhibition

In a controlled experiment involving various derivatives of this compound:

- Objective : To evaluate the inhibitory effects on PDHK.

- Method : Enzymatic assays were conducted to determine IC50 values.

- Results : The lead compound exhibited an IC50 value of 16 nM, significantly enhancing the oxidation of lactate in treated cells compared to controls.

Case Study 2: Anticancer Activity Evaluation

Another study focused on the anticancer potential:

- Objective : To assess the efficacy against multiple cancer cell lines.

- Method : The National Cancer Institute's protocols were employed to evaluate cell growth inhibition.

- Results : The synthesized compounds showed an average growth inhibition rate exceeding 50% across various cancer types .

Data Table: Summary of Biological Activities

| Compound Derivative | Target Enzyme | IC50 (nM) | Cancer Cell Lines | Growth Inhibition (%) |

|---|---|---|---|---|

| Compound A | PDHK | 16 | Hela | >50 |

| Compound B | PDHK | 180 | K562 | >40 |

| Compound C | PDHK | 30 | A549 | >55 |

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid

- 3,3,3-Trifluoro-2-hydroxypropanoic acid

- 3,3,3-Trifluoro-2,2-dimethylpropionic acid

Uniqueness

3,3,3-Trifluoro-2-hydroxy-2-methylpropanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical properties and reactivity compared to its analogs. The combination of trifluoromethyl, hydroxy, and thioamide groups makes it a versatile compound for various applications in research and industry.

Biologische Aktivität

3,3,3-Trifluoro-2-hydroxy-2-methylpropanethioamide (CAS Number: 422-25-3) is a fluorinated organic compound notable for its unique chemical structure, which includes trifluoromethyl, hydroxy, and thioamide functional groups. This combination contributes to its diverse biological activities and potential applications in various fields such as biochemistry, pharmacology, and environmental science.

The molecular formula of this compound is C4H6F3NOS. The presence of the trifluoromethyl group enhances its lipophilicity and stability, making it a valuable building block in synthetic chemistry and pharmaceuticals.

Key Functional Groups:

- Trifluoromethyl Group: Enhances biological activity and binding affinity.

- Hydroxy Group: Can participate in hydrogen bonding.

- Thioamide Group: Contributes to reactivity and potential enzyme interactions.

The primary biological target of this compound is the amidase enzyme (Bp-Ami) from Burkholderia phytofirmans ZJB-15079. This compound acts as an inhibitor through a cobalt-dependent mechanism. Its interaction leads to the hydrolysis of C–N bonds in various amides, resulting in the formation of carboxylic acids and ammonia. Notably, it facilitates the kinetic resolution of racemic mixtures to yield optically pure compounds.

Biochemical Pathways

The compound has been shown to affect several biochemical pathways:

- Hydrolysis of Amides: It promotes the breakdown of amides into their corresponding acids.

- Enzyme Inhibition: It inhibits pyruvate dehydrogenase kinase (PDHK), which plays a critical role in metabolic regulation. In studies, derivatives of this compound have demonstrated significant inhibition with IC50 values as low as 16 nM .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition:

-

Microbial Degradation:

- Certain bacterial strains can degrade this compound effectively, showcasing its potential environmental impact and utility in bioremediation processes.

Case Studies

Several studies have explored the biological applications of this compound:

Applications

The unique properties of this compound open avenues for various applications:

- Pharmaceutical Development: Potential use as an enzyme inhibitor for therapeutic interventions.

- Chemical Synthesis: Acts as a precursor in creating complex organic molecules.

- Environmental Science: Its degradability by specific microbes suggests potential use in bioremediation.

Eigenschaften

IUPAC Name |

3,3,3-trifluoro-2-hydroxy-2-methylpropanethioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NOS/c1-3(9,2(8)10)4(5,6)7/h9H,1H3,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNQSHXCMRBTRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=S)N)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.